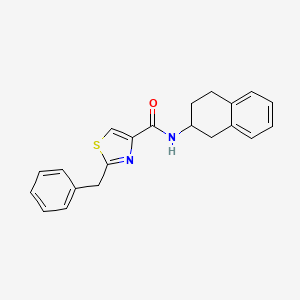![molecular formula C20H18N4OS B7550583 2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide](/img/structure/B7550583.png)
2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, AMI-1, and has been synthesized using various methods. In
Mecanismo De Acción
AMI-1 inhibits LSD1 by binding to its active site and preventing it from removing methyl groups from histone proteins. This results in an increase in histone methylation, which can lead to changes in gene expression. The mechanism of action of AMI-1 has been studied using X-ray crystallography and other techniques, which have provided insights into its binding interactions with LSD1.
Biochemical and Physiological Effects:
AMI-1 has been shown to have biochemical and physiological effects in various cell types and animal models. In cancer cells, AMI-1 has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). In animal models, AMI-1 has been shown to have anti-tumor effects and improve survival rates. Additionally, AMI-1 has been shown to have effects on the nervous system, including the potential to improve memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMI-1 in lab experiments is its specificity for LSD1, which allows for targeted inhibition of this enzyme. Additionally, AMI-1 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using AMI-1 is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types. Additionally, more research is needed to fully understand the long-term effects of AMI-1 on gene expression and physiological processes.
Direcciones Futuras
There are many potential future directions for research on AMI-1. One area of focus could be on developing more potent and selective LSD1 inhibitors based on the structure of AMI-1. Additionally, more research is needed to fully understand the effects of AMI-1 on gene expression and epigenetic regulation in different cell types and disease models. Finally, the potential therapeutic applications of AMI-1 in cancer and other diseases should be further explored in preclinical and clinical studies.
Métodos De Síntesis
AMI-1 has been synthesized using various methods, including the reaction of 2-(1H-indol-3-yl)acetic acid with 4-(1-methylimidazol-2-ylthio)aniline in the presence of a coupling reagent. Another method involves the reaction of 2-(1H-indol-3-yl)acetic acid with 4-(1-methylimidazol-2-ylthio)aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods have been successful in synthesizing AMI-1 with high yields and purity.
Aplicaciones Científicas De Investigación
AMI-1 has been studied for its potential applications in scientific research, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that are not caused by changes in the DNA sequence. AMI-1 has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in epigenetic regulation. By inhibiting LSD1, AMI-1 can alter gene expression and potentially have therapeutic applications in cancer and other diseases.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-24-11-10-21-20(24)26-16-8-6-15(7-9-16)23-19(25)12-14-13-22-18-5-3-2-4-17(14)18/h2-11,13,22H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRZBMAWYREEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=CC=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Fluorophenyl)-2-oxoethyl] 6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7550523.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-3-(4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7550527.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide](/img/structure/B7550532.png)
![N-(3-cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7550534.png)
![1-(4-chlorobenzoyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B7550546.png)
![2-(4-chlorophenoxy)-2-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7550547.png)
![N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7550549.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide](/img/structure/B7550563.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide](/img/structure/B7550571.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(6,7-dimethoxy-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B7550591.png)
![(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)-[4-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B7550594.png)
![Ethyl 2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]acetate](/img/structure/B7550602.png)
